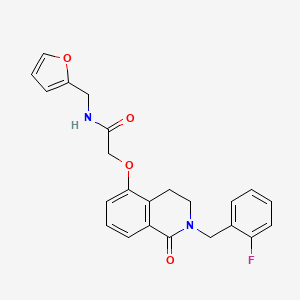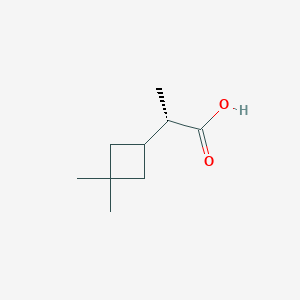
2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H21FN2O4 and its molecular weight is 408.429. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activities
A study by Kohn et al. (1993) highlights the synthesis of alpha-acetamido-N-benzylacetamide derivatives, demonstrating their significant anticonvulsant activities. These compounds, which include structural motifs related to the chemical structure of interest, provided excellent protection against seizures in mice, comparable to phenytoin. The research suggests that structural modification at key sites within these compounds could enhance their biological activity, offering a pathway for the development of new anticonvulsant medications (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993).
Pro-drug Applications
Berry et al. (1997) discussed the synthesis of 5-substituted isoquinolin-1-ones, including those with a nitrofuranylmethyl group, as potential bioreductively activated pro-drugs. These compounds are designed for selective release of therapeutic drugs in hypoxic solid tumors, indicating the chemical's utility in targeted cancer therapy. This approach aims to improve the efficacy and safety of cancer treatment by ensuring that active drugs are released only within the tumor environment (Berry, Watson, Whish, & Threadgill, 1997).
Structural and Fluorescent Properties
Research by Karmakar, Sarma, and Baruah (2007) on the structural aspects of amide-containing isoquinoline derivatives reveals their potential in forming salts and inclusion compounds with enhanced fluorescence properties. Such compounds could have applications in materials science, particularly in the development of fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).
Ligand for Peripheral Benzodiazepine Receptors
A study by Chaki et al. (1999) investigated the binding characteristics of a novel and selective ligand for peripheral benzodiazepine receptors, which could have implications in neurological research and the development of treatments for neurodegenerative diseases. This research provides insight into the potential therapeutic applications of compounds targeting the peripheral benzodiazepine receptors (Chaki, Funakoshi, Yoshikawa, Okuyama, Okubo, Nakazato, Nagamine, & Tomisawa, 1999).
Antitubercular Agents
Kantevari et al. (2011) synthesized hexahydro-2H-pyrano[3,2-c]quinoline analogues for antitubercular evaluation, demonstrating the potential of such compounds in combating tuberculosis. This suggests the applicability of the chemical structure of interest in developing new antitubercular agents, which is critical given the rising resistance to existing medications (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).
Propiedades
IUPAC Name |
2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4/c24-20-8-2-1-5-16(20)14-26-11-10-18-19(23(26)28)7-3-9-21(18)30-15-22(27)25-13-17-6-4-12-29-17/h1-9,12H,10-11,13-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCWCHLIFHNCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NCC3=CC=CO3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(furan-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile](/img/structure/B2472794.png)
![8-Methyl-1,8-diazaspiro[4.5]decan-3-ol](/img/structure/B2472797.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2472799.png)

![4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2472803.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2472806.png)


![N-(3,4-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2472813.png)
![4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2472815.png)
![N-(3-fluoro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2472816.png)